Hydrogen Bond Donor Count: Methyl Ester (0 HBD) vs. Carboxylic Acid Analog (1 HBD) – Implications for Solubility and Permeability
The target compound, as the methyl ester, possesses zero hydrogen bond donor (HBD) atoms, as computed by Cactvs 3.4.8.24 and confirmed by the PubChem record [1]. In contrast, the corresponding carboxylic acid analog, 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoic acid, contains one carboxylic acid HBD . This single-donor difference is consequential: zero HBD compounds are, on average, associated with improved passive membrane permeability and reduced aqueous solubility relative to their mono-HBD acid counterparts, as established by the Lipinski and Veber rule sets widely applied in drug discovery screening [2]. The target compound thus offers a distinct physicochemical starting point when permeability or CNS penetration is prioritized over aqueous solubility.
| Evidence Dimension | Hydrogen bond donor count |
|---|---|
| Target Compound Data | 0 HBD (methyl ester; PubChem computed property) |
| Comparator Or Baseline | 4-[4-(2-Methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoic acid: 1 HBD (carboxylic acid; structural inference) |
| Quantified Difference | ΔHBD = 1 (elimination of acidic proton upon esterification) |
| Conditions | Computed molecular descriptors; no comparative experimental permeability or solubility data available for these specific compounds |
Why This Matters
Eliminating the hydrogen bond donor shifts the compound into a different permeability–solubility space, directly influencing its suitability for cell-based screening or CNS-targeted programs.
- [1] PubChem Compound Summary for CID 4687160. Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/312284-93-8 (accessed May 2026). View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W. & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46, 3–26. View Source
